molecular formula C16H15N3O3S2 B2849050 (Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 681171-20-0

(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Cat. No. B2849050
CAS RN: 681171-20-0
M. Wt: 361.43
InChI Key: MKJVBGCOUPEEDR-VLGSPTGOSA-N
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Description

“(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate” is a complex organic compound. It contains a benzo[d]thiazole moiety, which is a type of heterocyclic compound that has gained significant attention due to its broad spectrum of important bioactivities .

Scientific Research Applications

Green Chemistry Synthesis

Benzothiazoles are synthesized through green chemistry approaches, which emphasize the use of environmentally benign methods. The synthesis often involves condensation reactions of 2-aminobenzenethiol with various reagents like aldehydes, ketones, acids, or acyl chlorides. This compound could potentially be synthesized using carbon dioxide (CO2) as a raw material, contributing to CO2 utilization and reduction strategies .

Medicinal Chemistry

In medicinal chemistry, benzothiazole derivatives exhibit a wide range of biological activities. They are explored for their potential as anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, and neuroprotective agents . The compound may serve as a key intermediate in the development of new drugs with these activities.

Antimycobacterial Agents

Specific benzothiazole derivatives have been designed and evaluated for their antimycobacterial properties. They are considered in the search for new treatments against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound could be a precursor for novel benzo[d]imidazo[2,1-b]thiazole carboxamide triazole derivatives with potent activity against tuberculosis .

Enzyme Inhibition

Benzothiazoles act as inhibitors of several enzymes, which is crucial in the treatment of various diseases. By inhibiting specific enzymes, they can modulate biological pathways and have therapeutic effects. The compound may be investigated for its enzyme inhibitory properties in biochemical research .

Fluorescence and Imaging

Due to their fluorescent properties, benzothiazoles are used in imaging reagents. They can be employed in biological assays and imaging techniques to visualize cellular processes or diagnose diseases. The compound could be used to develop new imaging agents with improved specificity and sensitivity .

Electroluminescent Devices

Benzothiazoles are utilized in the manufacture of electroluminescent devices due to their ability to emit light upon electrical stimulation. They are incorporated into organic light-emitting diodes (OLEDs) and other display technologies. The compound might be valuable in the synthesis of new materials for advanced electroluminescent applications .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to have a wide range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , and anti-inflammatory effects. These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

For instance, some benzothiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation . This suggests that the compound may exert its effects by modulating the activity of key enzymes involved in prostaglandin biosynthesis.

Biochemical Pathways

Benzothiazole derivatives have been reported to affect several biochemical pathways. For instance, they can inhibit the cyclo-oxygenase pathway, which is involved in the biosynthesis of prostaglandins . By inhibiting this pathway, benzothiazole derivatives can potentially reduce inflammation and pain. Additionally, benzothiazole derivatives have been reported to have anti-cancer activity, suggesting that they may also affect pathways involved in cell proliferation and survival .

Result of Action

Given the reported biological activities of benzothiazole derivatives, it can be inferred that the compound may exert anti-inflammatory, anti-bacterial, anti-tuberculosis, and anti-cancer effects . These effects could result from the compound’s interaction with its targets and its influence on key biochemical pathways.

properties

IUPAC Name

ethyl 2-(1,3-benzothiazole-6-carbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-4-22-15(21)13-9(2)19(3)16(24-13)18-14(20)10-5-6-11-12(7-10)23-8-17-11/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJVBGCOUPEEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC3=C(C=C2)N=CS3)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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